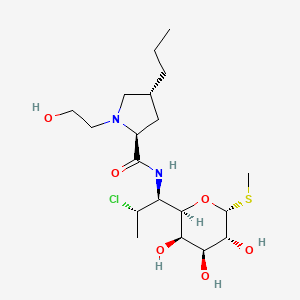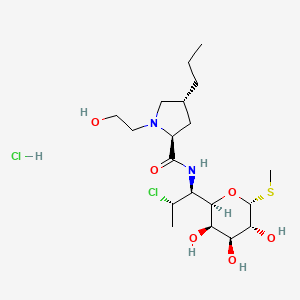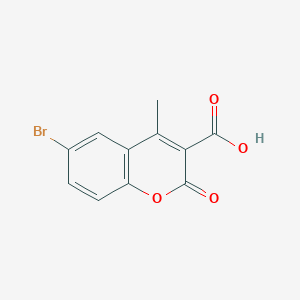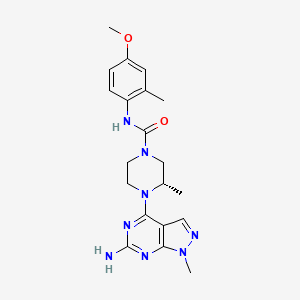
UT-34
Overview
Description
UT-34 is a potent, selective, and orally active second-generation pan-androgen receptor antagonist and degrader. It has shown significant efficacy in treating prostate cancer, particularly in cases resistant to conventional therapies like enzalutamide .
Mechanism of Action
Target of Action
The primary target of UT-34 is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as a second-generation pan-androgen receptor antagonist and degrader . It binds to the ligand-binding domain (LBD) and function-1 (AF-1) domains of the AR . This binding promotes a conformation distinct from the LBD-binding competitive antagonist enzalutamide . This compound degrades the AR through the ubiquitin proteasome mechanism .
Biochemical Pathways
The degradation of the AR by this compound affects the androgen signaling pathway . This pathway is crucial for the development and maintenance of male sexual characteristics. It also plays a role in the progression of prostate cancer . By degrading the AR, this compound inhibits this pathway, thereby potentially inhibiting the growth of prostate cancer cells .
Pharmacokinetics
This compound has been found to possess appropriate pharmacokinetic properties . It is orally bioavailable, making it a convenient option for administration . .
Result of Action
The action of this compound results in the inhibition of the proliferation and in vivo growth of enzalutamide-sensitive and -resistant prostate cancer xenografts . In preclinical models, this compound induced the regression of enzalutamide-resistant tumors at doses when the AR is degraded .
Action Environment
Preparation Methods
The synthesis of UT-34 involves several steps, starting with the selection of appropriate precursor compounds. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of this compound.
Functionalization: Various functional groups are added to the core structure to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical use .
Chemical Reactions Analysis
UT-34 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others to create new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified activity profiles .
Scientific Research Applications
UT-34 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of androgen receptor antagonists and degraders.
Biology: Researchers use this compound to investigate the role of androgen receptors in various biological processes.
Medicine: this compound is being studied for its potential to treat prostate cancer, particularly in cases where other treatments have failed.
Industry: This compound is used in the development of new therapeutic agents targeting androgen receptors.
Comparison with Similar Compounds
UT-34 is unique among androgen receptor antagonists and degraders due to its dual mechanism of action and high selectivity. Similar compounds include:
Enzalutamide: A competitive antagonist that binds to the ligand-binding domain of the androgen receptor but does not promote degradation.
Bicalutamide: Another competitive antagonist with a different binding profile and lower efficacy in resistant prostate cancer.
This compound’s ability to degrade the androgen receptor sets it apart from these compounds, making it a promising candidate for treating resistant forms of prostate cancer .
Properties
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMSDHDYRAUBR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)





![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide](/img/structure/B611545.png)
![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)
